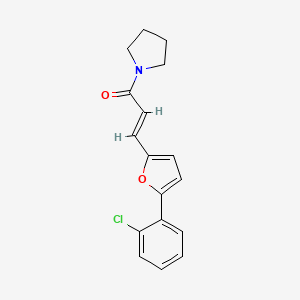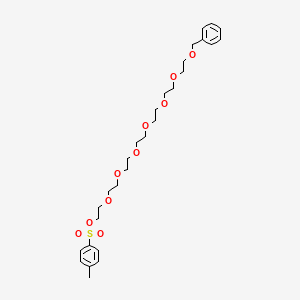
Benzyl-PEG7-Ots
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl-PEG7-Ots is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is part of the PEG class and is utilized for its ability to connect two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a protein of interest. This enables the selective degradation of target proteins via the ubiquitin-proteasome system .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG7-Ots typically involves the reaction of benzyl alcohol with PEG7 and p-toluenesulfonyl chloride (tosyl chloride). The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the tosylate ester. The reaction conditions generally include:
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature: Room temperature to 40°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants
Purification: Techniques such as crystallization, distillation, or chromatography to ensure high purity
Quality Control: Rigorous testing to meet industry standards for purity and consistency.
化学反応の分析
Types of Reactions
Benzyl-PEG7-Ots undergoes several types of chemical reactions, including:
Substitution Reactions: The tosylate group is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: While less common, the benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.
Conditions: Reactions are typically carried out in polar aprotic solvents like DCM or THF, at room temperature to slightly elevated temperatures.
Major Products
Substitution Products: Depending on the nucleophile, products can include benzyl-PEG7-amines, benzyl-PEG7-thiols, etc.
Oxidation Products: Benzaldehyde or benzoic acid derivatives
科学的研究の応用
Benzyl-PEG7-Ots has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of protein degradation pathways.
Biology: Helps in the targeted degradation of proteins, aiding in the study of protein function and cellular processes.
Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation.
Industry: Used in the development of new drugs and therapeutic agents
作用機序
Benzyl-PEG7-Ots functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade target proteins. The compound connects an E3 ubiquitin ligase ligand to a ligand for the target protein. This brings the target protein in proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
類似化合物との比較
Similar Compounds
Benzyl-PEG8-Ots: Another PEG-based linker with a similar structure but an additional ethylene glycol unit.
Benzyl-PEG6-Ots: Similar but with one less ethylene glycol unit.
Uniqueness
Benzyl-PEG7-Ots is unique due to its specific length and flexibility, making it suitable for a wide range of PROTAC applications. Its balance of hydrophilicity and hydrophobicity allows for efficient cellular uptake and target engagement .
特性
分子式 |
C28H42O10S |
|---|---|
分子量 |
570.7 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H42O10S/c1-26-7-9-28(10-8-26)39(29,30)38-24-23-36-20-19-34-16-15-32-12-11-31-13-14-33-17-18-35-21-22-37-25-27-5-3-2-4-6-27/h2-10H,11-25H2,1H3 |
InChIキー |
ACHKPXYSFNUERM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


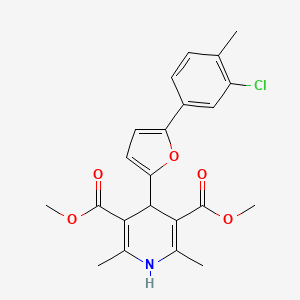
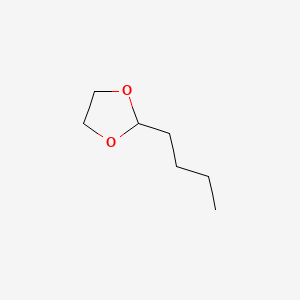
![1-Pentyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11938748.png)
![tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11938754.png)

![Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11938764.png)
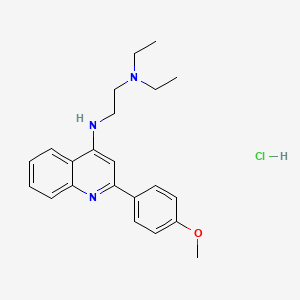
![Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate](/img/structure/B11938775.png)
